![molecular formula C24H24N4O4S B11408578 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11408578.png)
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring and a pyrimidinylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the dimethyl groups at positions 6 and 7. The subsequent steps involve the attachment of the acetamide group and the pyrimidinylsulfamoyl group. The reaction conditions may vary, but common reagents include acetic anhydride, sulfuric acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Enzyme Inhibition
Recent studies have indicated that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For instance, sulfonamide derivatives have been shown to inhibit α-glucosidase and acetylcholinesterase , which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Case Study : In a study involving sulfonamide derivatives, compounds were synthesized and screened for their inhibitory potential against these enzymes. The results indicated that modifications to the benzofuran structure could enhance inhibitory activity significantly, suggesting that the compound may also exhibit similar properties.
Antimicrobial Activity
The compound's structural components may confer antimicrobial properties. Research has demonstrated that benzofuran derivatives often possess antibacterial and antifungal activities. The presence of the sulfonamide group is particularly noteworthy as it has been associated with enhanced antimicrobial efficacy against resistant strains of bacteria .
Case Study : A series of benzamide analogues were evaluated for their antimicrobial properties, yielding promising results against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies revealed that specific substitutions on the benzofuran moiety could lead to improved potency against resistant strains .
Mechanism of Action
The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in infected cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid
- N-ethyl-2-(6-methyl-1-benzofuran-3-yl)acetamide
- 2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide
Uniqueness
What sets 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzofuran and pyrimidinylsulfamoyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Biological Activity
The compound 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide is a complex organic molecule with potential biological activities. This article examines its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Molecular Formula
The molecular formula of the compound is C18H22N2O3S. Its structure includes a benzofuran moiety and a pyrimidine-derived sulfamoyl group, which may contribute to its biological properties.
IUPAC Name
The IUPAC name for this compound is:
This compound .
Structural Features
The compound features:
- A benzofuran core that is known for various pharmacological activities.
- A sulfamoyl group which is often associated with antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that similar benzofuran-based compounds can induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of cell proliferation.
- Induction of oxidative stress leading to cell death.
In one study, a related benzofuran derivative demonstrated an IC50 value of 5 µM against breast cancer cell lines, suggesting that our compound may exhibit comparable or enhanced efficacy .
Antimicrobial Activity
The sulfamoyl group in the compound is indicative of potential antimicrobial activity. Compounds with similar structures have been shown to inhibit bacterial growth effectively. For example:
- A study reported that sulfamoyl derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound's structural components suggest potential inhibitory effects on specific enzymes. For example:
- Inhibitors of cytochrome P450 enzymes are crucial for drug metabolism, and benzofuran derivatives have been shown to interact with these enzymes, potentially leading to altered pharmacokinetics of other drugs .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of benzofuran and tested their effects on MCF-7 breast cancer cells. The results showed that compounds with similar structural motifs to our target compound induced significant apoptosis and cell cycle arrest at concentrations as low as 10 µM .
Study 2: Antimicrobial Testing
A series of sulfamoyl compounds were tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that modifications in the benzofuran structure significantly enhanced antibacterial activity, with some derivatives achieving MIC values below 1 µg/mL .
Research Findings Summary
Biological Activity | Findings |
---|---|
Anticancer | Induces apoptosis in cancer cells; IC50 ~5 µM in breast cancer lines |
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; MIC < 1 µg/mL |
Enzyme Inhibition | Potential inhibition of cytochrome P450 enzymes affecting drug metabolism |
Properties
Molecular Formula |
C24H24N4O4S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C24H24N4O4S/c1-14-5-10-21-18(13-32-24(21)16(14)3)12-23(29)27-19-6-8-20(9-7-19)33(30,31)28-22-11-15(2)25-17(4)26-22/h5-11,13H,12H2,1-4H3,(H,27,29)(H,25,26,28) |
InChI Key |
CQKPHKQOVZZOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C)C |
Origin of Product |
United States |
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